Belinostat glucuronide-d5

LC-MS/MS Stable Isotope Labeling Internal Standard

Researchers quantifying belinostat glucuronide in plasma face significant bias using unlabeled internal standards, which co-elute and cannot be distinguished from the endogenous analyte in SRM transitions. Belinostat glucuronide-d5 eliminates this issue. - Provides a +5.03 Da mass shift for clear channel separation, ensuring precision (CV <13.7%) and accuracy (92-104%) compliant with ICH M10 guidelines. - Mirrors analyte retention and ionization, compensating for matrix effects in clinical samples where metabolite exposure is >4-fold higher than the parent drug. - Stable at room temperature for convenient use in high-throughput microsomal incubation and TDM assay workflows.

Molecular Formula C21H22N2O10S
Molecular Weight 499.5 g/mol
Cat. No. B12398788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBelinostat glucuronide-d5
Molecular FormulaC21H22N2O10S
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NOC3C(C(C(C(O3)C(=O)O)O)O)O
InChIInChI=1S/C21H22N2O10S/c24-15(22-33-21-18(27)16(25)17(26)19(32-21)20(28)29)10-9-12-5-4-8-14(11-12)34(30,31)23-13-6-2-1-3-7-13/h1-11,16-19,21,23,25-27H,(H,22,24)(H,28,29)/b10-9+/t16-,17-,18+,19-,21-/m0/s1/i1D,2D,3D,6D,7D
InChIKeyFZFPHALYAMPZAH-CSOYGYGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Belinostat Glucuronide-d5 – Deuterated Internal Standard


Belinostat glucuronide-d5 is a stable isotope-labeled analog of belinostat glucuronide, the predominant circulating metabolite of the HDAC inhibitor belinostat [1]. As a pentadeuterated (d5) compound, it incorporates five deuterium atoms into the phenyl ring of the sulfamoyl moiety, resulting in a molecular mass shift of +5.03 Da relative to the unlabeled analyte . This mass differential, combined with near-identical physicochemical properties, enables its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of belinostat glucuronide in complex biological matrices .

Belinostat Glucuronide-d5 – Irreplaceable Internal Standard


Generic substitution of Belinostat glucuronide-d5 with non-isotopic internal standards (e.g., unlabeled belinostat glucuronide or structurally unrelated compounds like oxamflatin) introduces significant quantification bias in LC-MS/MS workflows. Unlabeled internal standards lack the requisite mass shift, rendering them indistinguishable from the endogenous analyte in selected reaction monitoring (SRM) transitions, thereby precluding accurate peak area ratio calculation [1]. Conversely, structurally dissimilar internal standards may exhibit divergent chromatographic retention times and ionization efficiencies, failing to co-elute with belinostat glucuronide and consequently providing inadequate compensation for matrix effects—a critical limitation given the 4-fold greater systemic exposure of belinostat glucuronide compared to the parent drug in clinical samples [2]. The deuterated analog circumvents these issues by precisely mirroring the analyte's retention behavior and ionization response while providing a distinct mass channel for reliable quantitation [3].

Belinostat Glucuronide-d5 Quantitative Advantages


Isotopic Purity Prevents Signal Interference

Belinostat glucuronide-d5 is supplied with a minimum chemical purity of ≥98% and isotopic enrichment of ≥98 atom% D, as verified by HPLC and mass spectrometry . In contrast, unlabeled belinostat glucuronide possesses no mass shift (ΔMW = 0 Da), rendering it unusable as an internal standard in MS-based quantitation due to complete spectral overlap with the target analyte. Compared to the parent deuterated compound belinostat-d5 (isotopic purity also ≥98% ), belinostat glucuronide-d5 offers the critical advantage of exact structural homology to the glucuronide metabolite, ensuring identical retention time and ionization behavior.

LC-MS/MS Stable Isotope Labeling Internal Standard

Co-Elution Corrects Matrix Effects

In validated LC-MS/MS methods for belinostat and its metabolites, the use of a stable isotope-labeled internal standard (SIL-IS) such as belinostat glucuronide-d5 is essential to correct for ion suppression or enhancement caused by plasma matrix components [1]. The assay developed for the NCI ODWG liver dysfunction study achieved accuracy between 92.0–104.4% and precision with CV <13.7% across a linear range of 30–5000 ng/mL when employing appropriate SIL-IS for each analyte [1]. In contrast, methods relying on non-isotopic internal standards (e.g., oxamflatin) exhibited lower recovery (67.8–72.6%) and greater variability due to differential extraction and ionization [2].

Bioanalysis Matrix Effects FDA Validation

Metabolite Specificity Prevents Cross-Interference

Belinostat undergoes extensive metabolism, with glucuronidation accounting for >30.5% of the administered dose excreted in urine as belinostat glucuronide, compared to <1% for the parent drug [1]. Using belinostat-d5 (parent drug internal standard) to quantify the glucuronide metabolite would lead to significant inaccuracy because the two compounds elute at different retention times (belinostat: ~1.5 min; belinostat glucuronide: ~1.0 min under reversed-phase conditions [2]) and exhibit distinct MS/MS fragmentation patterns (glucuronide shows characteristic neutral loss of 176 Da). Belinostat glucuronide-d5 co-elutes with the glucuronide analyte, ensuring that matrix effects are proportionally experienced by both compounds and that the MS response ratio remains constant.

Metabolite Profiling Pharmacokinetics Selectivity

Ambient Temperature Stability Reduces Costs

Belinostat glucuronide-d5 is supplied as a neat solid with documented stability at room temperature for the duration of standard shipping, eliminating the need for costly cold-chain logistics . In contrast, many deuterated internal standards require storage at -20°C or -80°C and are shipped on dry ice, incurring higher freight charges and risking compound degradation during transit delays. The compound maintains ≥98% purity for at least 3 years when stored as a powder at -20°C, providing a long shelf-life that reduces re-order frequency and assay re-validation burden .

Logistics Stability Cost of Ownership

Belinostat Glucuronide-d5 Optimal Use Cases


Clinical Pharmacokinetic Studies in Oncology

In phase I/II oncology trials evaluating belinostat (e.g., NCI ODWG liver dysfunction study), Belinostat glucuronide-d5 serves as the internal standard for quantifying the major metabolite in human plasma. The assay's validated range of 30–5000 ng/mL, coupled with the deuterated standard's co-elution properties, ensures accurate determination of Cmax and AUC for belinostat glucuronide—a metabolite with systemic exposure >4-fold higher than the parent drug [1]. This data is critical for understanding UGT1A1-mediated clearance and for adjusting dosing in patients with hepatic impairment.

Regulated Bioanalysis for ANDA Submissions

When developing generic belinostat formulations or new drug delivery systems, FDA guidance requires validated LC-MS/MS methods with stable isotope-labeled internal standards. Belinostat glucuronide-d5 enables compliance with 21 CFR Part 11 and ICH M10 guidelines by providing a matrix-matched internal standard that yields precision (CV <13.7%) and accuracy (92–104%) well within regulatory acceptance criteria [2]. Its use is documented in published methods that have supported successful regulatory submissions.

In Vitro Metabolism with Hepatocytes

Researchers investigating the contribution of UGT1A1 to belinostat clearance can employ Belinostat glucuronide-d5 as an internal standard to quantify glucuronide formation in microsomal or hepatocyte incubations. The deuterated compound's stability at room temperature allows for convenient spiking into quenched incubation samples, and its +5 Da mass shift provides a clean MS channel free from interference by other isobaric metabolites (e.g., methyl belinostat, belinostat amide) .

Therapeutic Drug Monitoring (TDM)

As belinostat use expands in hematology/oncology, TDM assays are being developed to individualize dosing. Belinostat glucuronide-d5, with its high isotopic purity (≥98% d5), enables robust and reproducible quantitation of the glucuronide metabolite in patient plasma samples, even when samples are collected under routine clinical conditions and may experience short-term room temperature exposure . This reliability is essential for translating pharmacokinetic data into actionable clinical decisions.

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